(S)-1-pyrroline-5-carboxylate

Catalog No.
S583237
CAS No.
64199-88-8
M.F
C5H7NO2
M. Wt
113.11 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-pyrroline-5-carboxylate

CAS Number

64199-88-8

Product Name

(S)-1-pyrroline-5-carboxylate

IUPAC Name

(2S)-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

InChI

InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m0/s1

InChI Key

DWAKNKKXGALPNW-BYPYZUCNSA-N

SMILES

C1CC(N=C1)C(=O)O

Canonical SMILES

C1CC(N=C1)C(=O)O

Isomeric SMILES

C1C[C@H](N=C1)C(=O)O

(S)-1-pyrroline-5-carboxylic acid is a 1-pyrroline-5-carboxylic acid in which the chiral centre has S configuration. It is a conjugate acid of a (S)-1-pyrroline-5-carboxylate. It is an enantiomer of a (R)-1-pyrroline-5-carboxylic acid.

(S)-1-pyrroline-5-carboxylate (L-P5C) is the physiological enantiomer and central intermediate connecting the metabolic pathways of L-proline, L-glutamate, and L-arginine. In aqueous solution, it exists in a non-enzymatic equilibrium with L-glutamate-γ-semialdehyde (GSAL) [1]. As the direct substrate for pyrroline-5-carboxylate reductases (PYCRs) and P5C dehydrogenases (P5CDH), L-P5C is critical for measuring enzymatic kinetics, redox cycling (NAD+/NADH and NADP+/NADPH ratios), and mitochondrial metabolism [1]. Because the pyrroline ring is highly unstable and prone to polymerization at neutral or alkaline pH, commercial procurement of pure L-P5C—typically stabilized as an acidic solution (e.g., in 1.0 M HCl)—is vital for maintaining monomeric integrity and ensuring reproducible biochemical profiling [2].

While the racemic mixture (DL-P5C) is often synthesized in-house via periodate oxidation of δ-allo-hydroxylysine due to lower initial precursor costs, substituting it for pure L-P5C introduces significant analytical artifacts [1]. The D-enantiomer is biologically inactive for PYCR and P5CDH enzymes, forcing researchers to assume exactly 50% active substrate concentration—an assumption that frequently skews Km and Vmax calculations if the D-enantiomer exerts any non-competitive drag or alters the ionic strength of the assay [2]. Furthermore, crude in situ generation leaves residual salts, oxidizing agents, and unreacted precursors that interfere with sensitive spectrophotometric assays (e.g., measuring NAD(P)H oxidation at 340 nm). Procuring pure, pre-stabilized L-P5C eliminates enantiomeric interference and guarantees baseline stability, ensuring high-fidelity kinetic mapping without the need for complex mathematical adjustments.

Elimination of Enantiomeric Interference in PYCR Kinetic Mapping

Accurate determination of PYCR kinetics requires precise substrate concentrations. When using pure L-P5C, the Km for NADPH-dependent reduction is directly measurable (e.g., 0.022 mM for specific isoforms) [1]. In contrast, using racemic DL-P5C requires halving the assumed concentration, and the presence of the inactive D-enantiomer can alter binding dynamics and skew apparent Km values.

Evidence DimensionApparent Michaelis constant (Km) accuracy
Target Compound DataDirect Km measurement (e.g., 0.022 mM with NADPH) without mathematical adjustment.
Comparator Or BaselineRacemic DL-P5C (requires 50% concentration assumption)
Quantified DifferenceDL-P5C yields apparent Km values that are mathematically skewed by the 50% inactive D-enantiomer load, whereas pure L-P5C provides direct, unadjusted substrate affinity metrics.
ConditionsPYCR kinetic assays monitoring NAD(P)H oxidation at 340 nm.

Procuring pure L-P5C is mandatory for accurate kinetic profiling and competitive inhibitor screening of PYCR enzymes, particularly in cancer metabolism research.

Acid-Stabilized Formulation Prevents Spontaneous Polymerization

P5C is highly reactive and unstable at physiological pH. When L-P5C is supplied and stored in 1.0 M HCl at 4°C, it maintains its monomeric structure for extended periods [1]. If generated in situ and neutralized prematurely, or stored at pH > 7.0, it rapidly polymerizes, drastically reducing the active concentration available for enzymatic reduction.

Evidence DimensionShelf-life and monomeric stability
Target Compound DataMaintains >95% monomeric integrity when stored in 1.0 M HCl at 4°C.
Comparator Or BaselineNeutralized P5C or in situ generated P5C at pH > 7.0
Quantified DifferenceNeutral/alkaline P5C undergoes rapid spontaneous polymerization, leading to >50% loss of active monomer within hours, whereas the HCl-stabilized form ensures intact substrate prior to assay buffering.
ConditionsStorage and preparation of stock solutions prior to buffering for enzymatic assays.

Procuring pre-stabilized L-P5C in acidic conditions prevents batch-to-batch variability caused by substrate degradation, ensuring reproducible high-throughput screening.

Prevention of Substrate Saturation Artifacts in P5CDH Assays

In mitochondrial proline catabolism assays, P5C dehydrogenase (P5CDH) oxidizes P5C to glutamate. Because D-P5C is biologically inactive for this enzyme, achieving Vmax with a racemic DL-P5C mixture requires double the total pyrroline concentration compared to pure L-P5C [1]. This artificially inflates the assay's ionic strength and increases the risk of substrate precipitation or off-target protein interactions.

Evidence DimensionTotal substrate load required for Vmax saturation
Target Compound Data100% active substrate saturation using pure L-P5C.
Comparator Or BaselineRacemic DL-P5C (50% inactive D-P5C)
Quantified DifferenceDL-P5C requires a 2x higher total compound concentration to reach the same active site saturation as pure L-P5C, unnecessarily altering assay conditions.
ConditionsP5CDH-catalyzed oxidation of P5C to glutamate using NAD+ as an electron acceptor.

Pure L-P5C ensures that mitochondrial catabolism assays measure true physiological rates without the confounding physical presence of inactive stereoisomers.

Cancer Metabolism and PYCR Inhibitor Screening

Because PYCR1 and PYCR2 are frequently upregulated in various malignancies to support rapid cell proliferation, high-throughput screening of PYCR inhibitors requires exact kinetic baselines. Pure L-P5C eliminates the Km skewing caused by racemic mixtures, allowing for precise calculation of IC50 and Ki values for novel chemotherapeutics [1].

Mitochondrial Proline Catabolism Assays

Studying the activity of P5C dehydrogenase (P5CDH/ALDH4A1)—particularly in the context of genetic mutations like Type II hyperprolinemia—demands a substrate free of inactive D-enantiomers. Pure L-P5C allows for accurate Vmax determination without artificially inflating the total solute concentration in the assay buffer [2].

Plant Drought Stress and Osmoregulation Studies

In agricultural biotechnology, quantifying P5CR and P5CS activity in transgenic plants engineered for drought tolerance relies on accurate L-P5C reduction assays. Utilizing pure, acid-stabilized L-P5C ensures that the measured NAD(P)H oxidation rates directly correlate with the plant extract's enzymatic activity, free from the degradation artifacts common to in situ synthesized P5C [2].

XLogP3

-0.5

Wikipedia

1-pyrroline-5-carboxylate
(S)-1-pyrroline-5-carboxylic acid

Dates

Last modified: 02-18-2024
Shomar et al. Metabolic engineering of a carbapenem antibiotic synthesis pathway in Escherichia coli. Nature Chemical Biology, doi: 10.1038/s41589-018-0084-6, published online 25 June 2018
Hamed et al. Stereoselective C-C bond formation catalysed by engineered carboxymethylproline synthases. Nature Chemistry, doi: 10.1038/nchem.1011, published online 3 April 2011 http://www.nature.com/nchem

Explore Compound Types